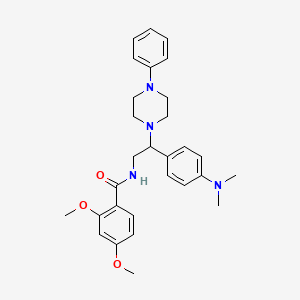

![molecular formula C22H22F3N3O3 B2802251 1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097913-61-4](/img/structure/B2802251.png)

1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

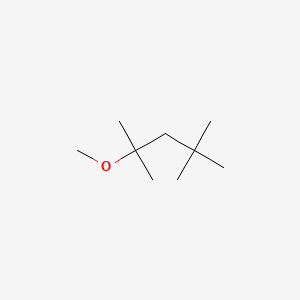

This compound contains several functional groups including a naphthalene ring, an acetyl group, a piperidine ring, a trifluoroethyl group, and an imidazolidine-2,4-dione group. Each of these groups contributes to the overall properties of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the naphthalene ring could be introduced through a Friedel-Crafts acylation, the piperidine ring could be formed through a cyclization reaction, and the imidazolidine-2,4-dione group could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and piperidine rings are likely to contribute to the rigidity of the molecule, while the trifluoroethyl group could introduce some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The naphthalene ring is susceptible to electrophilic aromatic substitution, the acetyl group can undergo nucleophilic acyl substitution, and the imidazolidine-2,4-dione group can participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the naphthalene ring could contribute to its hydrophobicity, the trifluoroethyl group could increase its volatility, and the imidazolidine-2,4-dione group could make it more polar .Applications De Recherche Scientifique

Medicinal Chemistry Scaffold

Hydantoin derivatives, which include imidazolidine-2,4-dione, are identified as critical scaffolds in medicinal chemistry due to their biological and pharmacological activities in therapeutic and agrochemical applications. The unique structural features of hydantoin allow for the development of compounds with potential medical applications, especially in the synthesis of non-natural amino acids and their conjugates. The Bucherer-Bergs reaction, in particular, is highlighted for its efficiency in synthesizing hydantoin, facilitating the creation of new organic compounds with potential therapeutic applications (Shaikh et al., 2023).

Therapeutic Applications

The chemical structure of interest is part of a broader class of compounds with applications in treating various diseases. For instance, formyl peptide receptor modulators, which include structures containing imidazolidine-2,4-dione, have been identified for their significant anti-inflammatory effects. These compounds are crucial in mediating leukocyte activation during inflammation, indicating potential applications for human conditions such as inflammatory lung diseases, ischemia-reperfusion injury, sepsis, inflammatory bowel disease, and wound healing (Tsai et al., 2016).

Drug Development Scaffold

The imidazolidine-2,4-dione scaffold serves as a versatile foundation for the development of novel molecules for a target-specific approach to treat or manage numerous deadly ailments. Its role in inhibiting PTP 1B, which is a negative regulator of the insulin signaling cascade, highlights its potential in managing insulin resistance associated with Type 2 Diabetes Mellitus. The structural modifications of the imidazolidine-2,4-dione scaffold to optimize or design potential PTP 1B inhibitors exemplify the scaffold's importance in creating bi-dentate ligands with optimum activity (Verma et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O3/c23-22(24,25)14-28-20(30)13-27(21(28)31)17-8-10-26(11-9-17)19(29)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,17H,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYPONFNBREJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)

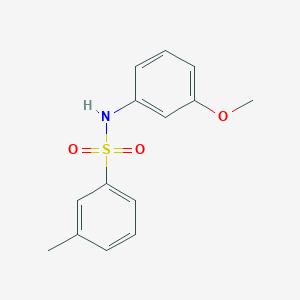

![2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2802171.png)

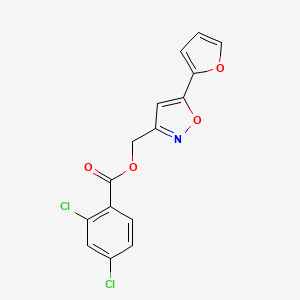

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2802173.png)

![1-(3-ethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2802174.png)

![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/new.no-structure.jpg)

![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2802182.png)

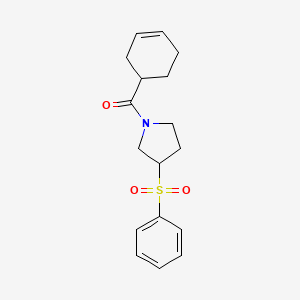

![5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2802188.png)

![3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2802189.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2802190.png)